molecular formula C10H12INO B8159734 N-(2-Iodo-4-methylphenyl)oxetan-3-amine

N-(2-Iodo-4-methylphenyl)oxetan-3-amine

Cat. No.: B8159734
M. Wt: 289.11 g/mol
InChI Key: KWDYWQTXQSJMDP-UHFFFAOYSA-N
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Description

N-(2-Iodo-4-methylphenyl)oxetan-3-amine is a chemical compound that features an oxetane ring, an iodine atom, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . This process includes the following steps:

Industrial Production Methods

Industrial production of N-(2-Iodo-4-methylphenyl)oxetan-3-amine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Iodo-4-methylphenyl)oxetan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium iodide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-(2-Iodo-4-methylphenyl)oxetan-3-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-Iodo-4-methylphenyl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Bromo-4-methylphenyl)oxetan-3-amine: Similar structure but with a bromine atom instead of iodine.

    N-(2-Chloro-4-methylphenyl)oxetan-3-amine: Similar structure but with a chlorine atom instead of iodine.

    N-(2-Fluoro-4-methylphenyl)oxetan-3-amine: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

N-(2-Iodo-4-methylphenyl)oxetan-3-amine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-(2-iodo-4-methylphenyl)oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO/c1-7-2-3-10(9(11)4-7)12-8-5-13-6-8/h2-4,8,12H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDYWQTXQSJMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2COC2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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